An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one Hydrobromide
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of this heterocyclic compound through detailed spectral interpretation. We will explore the underlying principles of chemical shifts, coupling constants, and the application of two-dimensional NMR techniques for unambiguous signal assignment.
Introduction
6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the core of various biologically active molecules.[1] Its structure, a fusion of an imidazole and a dihydropyrazinone ring, presents a unique electronic environment that is reflected in its NMR spectra. The hydrobromide salt form further influences the spectral characteristics due to the protonation of one of the nitrogen atoms, which alters the electron distribution throughout the bicyclic system.
NMR spectroscopy is an indispensable tool for the structural elucidation of such organic molecules.[2] By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities, we can deduce the connectivity of atoms and the three-dimensional arrangement of the molecule. This guide will provide a detailed, step-by-step approach to the assignment of the ¹H and ¹³C NMR spectra, grounded in established spectroscopic principles and supported by data from related structures.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure and a consistent atom numbering system are paramount for accurate spectral assignment. The structure of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is presented below, with the conventional numbering for the imidazo[1,2-a]pyrazine ring system. The bromide anion is ionic and not covalently bonded. The positive charge is delocalized across the imidazolium ring.
Experimental Protocol: NMR Data Acquisition
The following outlines a standard protocol for acquiring high-quality NMR data for the target compound.
1. Sample Preparation:
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Solvent Selection: A polar, aprotic deuterated solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended. This choice is based on the expected solubility of the hydrobromide salt and its ability to minimize the exchange of the N-H proton, allowing for its observation in the ¹H NMR spectrum. Other potential solvents include D₂O or methanol-d₄, though these may lead to the exchange of labile protons.[3]
-
Concentration: A sample concentration of 5-10 mg in 0.6 mL of the deuterated solvent is typically sufficient for standard ¹H and ¹³C NMR experiments.
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Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]
2. NMR Spectrometer and Parameters:
-
A high-field NMR spectrometer (400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
A standard pulse-acquire sequence is used.
-
Typical spectral width: 0-12 ppm.
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Acquisition time: 2-4 seconds.
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Relaxation delay: 1-5 seconds.
-
-
¹³C NMR:
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A proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain singlets for all carbon signals.
-
Typical spectral width: 0-180 ppm.
-
-
2D NMR:
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Standard pulse sequences for COSY, HSQC, and HMBC experiments should be utilized to establish correlations.[5]
-
¹H NMR Spectral Analysis
The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their neighboring protons. Below is a detailed prediction and rationale for the assignment of each proton signal.
| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H-2 | 7.5 - 7.8 | Doublet | ~1.5 Hz | Located on the electron-deficient imidazolium ring, deshielded. Coupled to H-3. |
| H-3 | 7.2 - 7.5 | Doublet | ~1.5 Hz | Also on the imidazolium ring, coupled to H-2. |
| H-5 | 4.0 - 4.3 | Triplet | ~6.0 Hz | Methylene protons adjacent to a nitrogen atom and a carbonyl group. Coupled to H-6. |
| H-6 | 3.5 - 3.8 | Triplet | ~6.0 Hz | Methylene protons adjacent to a nitrogen atom and the other methylene group (H-5). Coupled to H-5. |
| N-H | 9.0 - 11.0 | Broad Singlet | - | Labile proton on the nitrogen, often broadened due to exchange. Its chemical shift is highly dependent on solvent and concentration. |
Causality Behind Chemical Shifts and Multiplicities:
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Aromatic Protons (H-2, H-3): These protons are part of the aromatic imidazole ring. The positive charge in the hydrobromide salt significantly deshields these protons, shifting them downfield. Their small coupling constant is characteristic of a five-membered aromatic ring.
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Aliphatic Protons (H-5, H-6): These protons are part of the saturated dihydropyrazinone ring.
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H-5: These protons are adjacent to the bridgehead nitrogen (N-4) and the carbonyl group at C-8. The electron-withdrawing nature of both the nitrogen and the carbonyl group deshields these protons, resulting in a downfield shift compared to a simple alkane. They appear as a triplet due to coupling with the two adjacent H-6 protons (n+1 rule).
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H-6: These protons are adjacent to a nitrogen atom (N-7) and the H-5 methylene group. They are also deshielded by the adjacent nitrogen. They appear as a triplet due to coupling with the two H-5 protons.
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¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. Proton decoupling simplifies the spectrum to a series of singlets.
| Carbon | Predicted δ (ppm) | Rationale |
| C-2 | 115 - 125 | Aromatic carbon in the imidazolium ring. |
| C-3 | 110 - 120 | Aromatic carbon in the imidazolium ring. |
| C-5 | 40 - 50 | Aliphatic carbon adjacent to a nitrogen atom. |
| C-6 | 45 - 55 | Aliphatic carbon adjacent to a nitrogen atom. |
| C-8 | 160 - 170 | Carbonyl carbon, significantly deshielded. |
| C-8a | 135 - 145 | Bridgehead carbon of the imidazolium ring. |
Rationale for Chemical Shifts:
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Aromatic Carbons (C-2, C-3, C-8a): These carbons are part of the π-electron system of the imidazole ring and appear in the typical aromatic region. C-8a, being a quaternary bridgehead carbon, will be further downfield.
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Aliphatic Carbons (C-5, C-6): These sp³-hybridized carbons are deshielded by the adjacent nitrogen atoms, causing them to appear in the 40-55 ppm range.
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Carbonyl Carbon (C-8): The C=O carbon is highly deshielded due to the electronegativity of the oxygen atom and its sp² hybridization, resulting in a signal in the far downfield region of the spectrum.
Structural Elucidation with 2D NMR Spectroscopy
To confirm the assignments made from the 1D spectra, a suite of 2D NMR experiments is essential. These experiments provide through-bond correlation information that validates the proposed structure.[6]
COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[7]
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A cross-peak between the signals for H-2 and H-3 would confirm their adjacent positions on the imidazole ring.
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A strong cross-peak between H-5 and H-6 would confirm the connectivity of the methylene groups in the dihydropyrazinone ring.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[8]
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The signal for H-2 will show a cross-peak with the signal for C-2 .
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The signal for H-3 will show a cross-peak with the signal for C-3 .
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The signal for H-5 will show a cross-peak with the signal for C-5 .
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The signal for H-6 will show a cross-peak with the signal for C-6 .
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular framework.[7]
-
H-2 should show a correlation to C-3 and the bridgehead carbon C-8a .
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H-3 should show a correlation to C-2 and the bridgehead carbon C-8a .
-
H-5 should show correlations to C-6 and the carbonyl carbon C-8 .
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H-6 should show correlations to C-5 and potentially the bridgehead carbon C-8a .
Visualization of NMR Analysis Workflow
The logical flow for the complete NMR assignment can be visualized as follows:
Caption: Workflow for the structural elucidation of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide using 1D and 2D NMR techniques.
Conclusion
The comprehensive assignment of the ¹H and ¹³C NMR spectra of 6,7-Dihydroimidazo[1,2-a]pyrazin-8(5H)-one hydrobromide is achievable through a systematic approach combining 1D and 2D NMR techniques. The chemical shifts and coupling patterns are consistent with the proposed structure, taking into account the electronic effects of the fused heterocyclic rings, the carbonyl group, and the protonation state of the molecule. This guide provides a robust framework for researchers to interpret the NMR data of this and related heterocyclic systems, facilitating further research and development in medicinal chemistry.
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